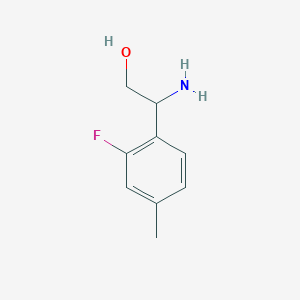![molecular formula C6H5ClN4 B12965489 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12965489.png)
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by cyclization with appropriate reagents . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation can produce various oxidized forms of the compound .
Applications De Recherche Scientifique
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent
Biological Studies: Used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as a building block in material science.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound may also interact with cellular receptors, influencing signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
- 3-(Methyl)-[1,2,4]triazolo[4,3-a]pyrazine
- 3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific chlorine substitution, which can significantly influence its reactivity and biological activity compared to its analogs . The presence of the chlorine atom can enhance its ability to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-3-5-9-10-6-4-8-1-2-11(5)6/h1-2,4H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVFDHMTWAKJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2CCl)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

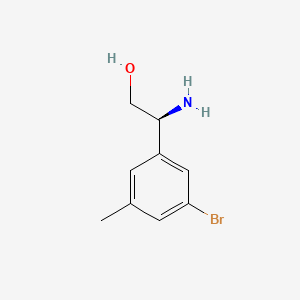
![3-(2-Aminophenyl)-6-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12965418.png)
![7-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12965420.png)

![3-Bromo-4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12965428.png)

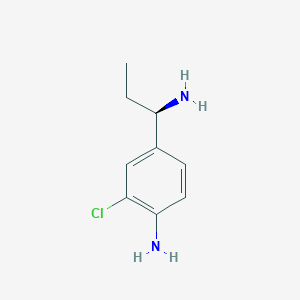
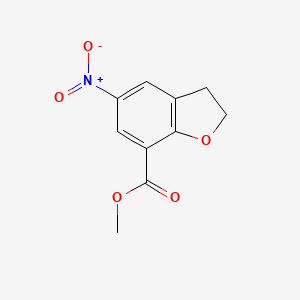
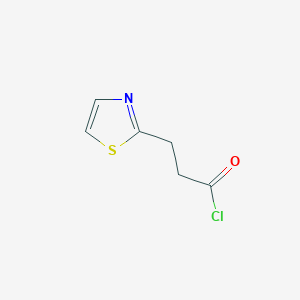
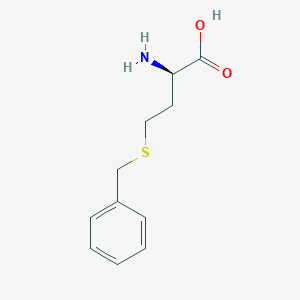
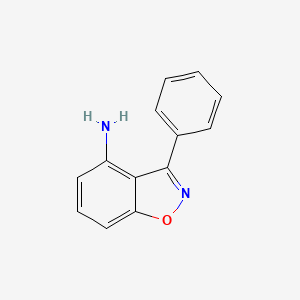
![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline trihydrochloride](/img/structure/B12965493.png)
